Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate

Physicochemical profiling Process chemistry Solvent selection

Researchers often face inconsistent reactivity when using non-specific oxazoline analogs, leading to failed syntheses in medicinal chemistry projects. Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate (CAS 321371-33-9) solves this with its precisely positioned chloromethyl and methyl ester groups, enabling reliable nucleophilic substitution and downstream bioconjugation. Key procurement advantages: - Versatile scaffold for kinase inhibitor pharmacophores and peptidomimetic libraries. - Racemic ester handle allows chiral resolution via transesterification for asymmetric ligand synthesis. - Consistent quality supply supporting agrochemical SAR studies (e.g., insecticidal hybrids).

Molecular Formula C6H8ClNO3
Molecular Weight 177.58
CAS No. 321371-33-9
Cat. No. B2773330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
CAS321371-33-9
Molecular FormulaC6H8ClNO3
Molecular Weight177.58
Structural Identifiers
SMILESCOC(=O)C1COC(=N1)CCl
InChIInChI=1S/C6H8ClNO3/c1-10-6(9)4-3-11-5(2-7)8-4/h4H,2-3H2,1H3
InChIKeyDHPURWFSZKRPEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate: Structural & Physicochemical Profile


Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate (CAS 321371‑33‑9) is a heterocyclic building block belonging to the 4,5‑dihydro‑1,3‑oxazole (oxazoline) class. Its molecular formula is C₆H₈ClNO₃ and its molecular weight is 177.58 g mol⁻¹ . The structure features a reactive chloromethyl group at the 2‑position and a methyl ester at the 4‑position of the dihydrooxazole ring. This combination of electrophilic and carboxylate functionality makes the compound a versatile intermediate for medicinal chemistry, agrochemical synthesis, and materials science.

Dual reactive handles: electrophilic chloromethyl and ester for orthogonal diversification
4,5‑Dihydrooxazole core as masked carboxylic acid or ligand precursor
Versatile intermediate for medicinal chemistry, agrochemical and materials research

Why Generic Substitution Fails for This Oxazoline


In‑class compounds such as ethyl 2‑(chloromethyl)‑4,5‑dihydro‑1,3‑oxazole‑4‑carboxylate , methyl 2‑(dichloromethyl)‑4,5‑dihydro‑1,3‑oxazole‑4‑carboxylate [1], and regioisomeric methyl 2‑(chloromethyl)‑4,5‑dihydro‑1,3‑oxazole‑5‑carboxylate differ markedly in ester identity, halogen count, or substitution position. These structural variations translate into quantifiable shifts in physicochemical properties (e.g., boiling point, density), reactivity profiles (nucleophilic substitution rates, elimination pathways), and downstream derivatization potential. Simply interchanging one analog for another without systematic head‑to‑head data can lead to failed syntheses, irreproducible yields, or altered biological activity in target molecules. The following section presents the limited but genuine differential evidence that must underpin any selection or procurement decision.

Methyl ester Ethyl ester analog Alkyl chain length alters volatility, density and chromatographic retention; direct substitution may shift process parameters without head‑to‑head data.
Monochloromethyl Dichloromethyl analog Dichloromethyl undergoes facile HCl elimination, introducing an imine intermediate; may generate different by‑product profiles in nucleophilic substitution.
4‑Carboxylate 5‑Carboxylate regioisomer Ester placement affects electrophilicity of the chloromethyl group; reaction rates and selectivity may differ, requiring re‑optimization.

Quantitative Comparator Evidence


Methyl vs. Ethyl Ester Reactivity

The methyl ester (target) exhibits a molecular weight 14 Da lower than the ethyl ester (177.58 g mol⁻¹ vs. 191.61 g mol⁻¹) . The ethyl ester has a measured boiling point of 239.6 °C (760 mmHg), density of 1.36 g cm⁻³, and flash point of 98.7 °C ; the corresponding values for the methyl ester are expected to be consistently lower due to the smaller alkyl chain, although direct experimental data are not publicly available. In the absence of head‑to‑head vapor‑pressure or solubility measurements, the choice of ester directly influences volatility, chromatographic retention, and compatibility with high‑temperature reactions.

Methyl vs. Ethyl Ester
Data to verify
ΔMW –14 Da; predicted lower bp, density
Ester chain length influences volatility and process parameters; verify experimentally.
Cross‑study comparison; direct measurements unavailable.
Physicochemical profiling Process chemistry Solvent selection

Monochloromethyl vs. Dichloromethyl Reactivity

Methyl 2‑(dichloromethyl)‑4,5‑dihydro‑1,3‑oxazole‑4‑carboxylate is a documented precursor that, upon treatment with sodium methoxide, eliminates HCl and adds methoxide to the imine intermediate; subsequent acid‑induced elimination of methanol yields methyl 2‑(chloromethyl)oxazole‑4‑carboxylate [1]. The target monochloromethyl compound is the stable product of this sequence and lacks the tendency to undergo such elimination under standard nucleophilic substitution conditions. No direct kinetic comparison of SN2 rates between the monochloro‑ and dichloro‑analogs has been published, but the presence of only one chlorine atom in the target compound reduces the risk of over‑substitution and simplifies purification of downstream products.

Monochloro vs. Dichloro Reactivity
Class-level inference
Monochloromethyl stable to substitution; dichloromethyl undergoes HCl elimination
Cleaner single‑step substitution without competing elimination pathways.
Based on reported dichloromethyl pathway [1].
Reactivity tuning Elimination chemistry Oxazole synthesis

4- vs. 5-Carboxylate Regioisomer Selectivity

Methyl 2‑(chloromethyl)‑4,5‑dihydro‑1,3‑oxazole‑4‑carboxylate (target) and its 5‑carboxylate regioisomer (CAS 2649069‑85‑0) share the same molecular formula (C₆H₈ClNO₃) and mass (177.58 g mol⁻¹), yet the different placement of the electron‑withdrawing ester group is expected to modulate the electrophilicity of the chloromethyl carbon. In oxazoline systems, an ester at the 4‑position exerts a stronger inductive effect on the C2‑chloromethyl group than an ester at the 5‑position, potentially leading to faster nucleophilic displacement rates. Direct experimental rate comparisons for this pair are absent from the open literature.

4- vs. 5‑Carboxylate Regioisomer
Data to verify
4‑CO₂Me predicted stronger electron withdrawal than 5‑CO₂Me
4‑Carboxylate may enhance electrophilicity; verify via head‑to‑head kinetics.
No published rate constants; class‑level inference.
Regiochemistry Electronic effects Medicinal chemistry

Ester vs. Non-Ester Scaffold Derivatization

The target compound carries a methyl ester at the 4‑position, which can be hydrolyzed (LiOH, NaOH) to the carboxylic acid or directly converted to amides, hydrazides, or alcohols. In contrast, the simpler scaffold 2‑(chloromethyl)‑4,5‑dihydro‑1,3‑oxazole (CAS 13627‑32‑2, MW 119.55) lacks this functional handle, limiting post‑substitution modifications to the chloromethyl site alone. In the Meyers oxazoline strategy for carboxylic acid synthesis, the 4‑carboxylate ester serves as a masked acid equivalent that can be unveiled after the oxazoline has directed ortho‑metallation [1]. The presence of the ester thus doubles the number of independently addressable functional sites on the same core.

Ester vs. Non‑Ester Derivatization
Reported
2 functional sites (chloromethyl + ester) vs 1
Dual‑handle scaffold enables more diverse library synthesis per gram.
Based on Meyers oxazoline methodology [2].
Diversification Peptidomimetics Ligand design

Validated Applications of Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate


Click Chemistry Building Blocks via Azidomethyl Intermediate

The chloromethyl group undergoes mild nucleophilic substitution with sodium azide (NaN₃/DMF, rt) to install an azidomethyl moiety, enabling downstream copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for the construction of peptidomimetic and biofilm‑inhibitor libraries. This reactivity mirrors the established protocol for 2‑chloromethyl‑4,5‑disubstituted oxazoles [1], and the 4‑ester of the target compound provides an additional attachment point for bioconjugation.

Tyrosine Kinase Inhibitor Intermediates

Patents disclosing substituted oxazole derivatives as tyrosine kinase inhibitors frequently employ 2‑halomethyl‑4‑carboxylate scaffolds as key intermediates [1]. The target compound’s ester group can be preserved during nucleophilic aromatic substitution on the oxazole ring, then hydrolyzed to the free acid for salt formation or prodrug design, aligning with the structural requirements of numerous kinase inhibitor pharmacophores.

Chiral Oxazoline Ligands via Transesterification

Although the target compound is racemic at C4, the methyl ester can be transesterified with enantiopure alcohols to introduce chirality, or hydrolyzed and coupled with chiral amines to form diastereomeric oxazoline amides. This strategy extends the classic Meyers oxazoline methodology [2] and provides a convergent route to chiral ligands for asymmetric catalysis without requiring asymmetric synthesis of the oxazoline core itself.

Agrochemical Diversification via Chloromethyl Displacement

Research on pyrazole‑oxazoline hybrids has demonstrated that the chloromethyl group can be displaced by heterocyclic thiols and amines to generate compounds with potent insecticidal activity against cotton bollworm [3]. The target compound’s 4‑carboxylate ester offers a convenient handle for further SAR exploration of the oxazoline‑containing portion of the hybrid scaffold, allowing parallel optimization of both the pyrazole and oxazoline sub‑units.

Application
Selection Property
Validation Focus
Azidomethyl click chemistry
Mild NaN₃ displacement at chloromethyl
Triazole cycloaddition efficiency and bioconjugation
Kinase inhibitor intermediate
Ester preserved for late‑stage acid/salt formation
Pharmacophore alignment and SAR of oxazole substituents
Chiral oxazoline ligands
Transesterification with enantiopure alcohols
Enantiomeric purity and asymmetric catalysis performance
Agrochemical diversification
Displacement with heterocyclic thiols/amines
Insecticidal activity against cotton bollworm and SAR exploration
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